molecular formula C13H11F2NO2 B2445421 2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide CAS No. 260781-41-7

2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2445421
CAS No.: 260781-41-7
M. Wt: 251.233
InChI Key: MDZPTVRMWBNCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide is an organic compound that features a difluorophenyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide typically involves the reaction of 3,5-difluoroaniline with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The intermediate product is then subjected to acylation using acetic anhydride or acetyl chloride to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) under pressure.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Phenyl derivatives with various substituents replacing the halogen atoms.

Scientific Research Applications

2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the furan ring may contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)ethanamide
  • 2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)propionamide
  • 2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)butyramide

Uniqueness

2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide stands out due to its specific combination of a difluorophenyl group and a furan ring, which imparts unique chemical and biological properties. This combination can result in enhanced stability, reactivity, and potential bioactivity compared to similar compounds.

Properties

IUPAC Name

2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2/c14-10-4-9(5-11(15)7-10)6-13(17)16-8-12-2-1-3-18-12/h1-5,7H,6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZPTVRMWBNCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.